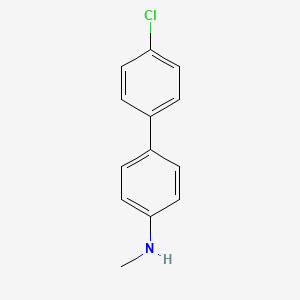

4-(4-Chlorophenyl)-N-methylaniline

Beschreibung

4-(4-Chlorophenyl)-N-methylaniline is a substituted aniline derivative characterized by a para-chlorophenyl group attached to an N-methylaniline moiety. Its molecular formula is C₁₃H₁₂ClN, with a molecular weight of 217.69 g/mol. The compound features a planar aromatic system with electron-withdrawing chlorine and electron-donating methylamine groups, influencing its electronic properties and reactivity.

Eigenschaften

Molekularformel |

C13H12ClN |

|---|---|

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-N-methylaniline |

InChI |

InChI=1S/C13H12ClN/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,1H3 |

InChI-Schlüssel |

UIPQUIQXMQKOQS-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Derivatives of 4-(4-Chlorophenyl)-N-methylaniline have shown promising activity against various bacterial strains, including Streptococcus pyogenes and Escherichia coli . Studies indicate that modifications to the compound can enhance its antibacterial properties, making it a candidate for new antibiotic development.

2. Biological Research

In biological contexts, 4-(4-Chlorophenyl)-N-methylaniline is utilized to study the effects of chlorinated aromatic amines on biological systems. It serves as a model compound in assays designed to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes allows researchers to explore its role in metabolic regulation and cellular processes.

3. Industrial Applications

This compound is employed in the production of dyes and pigments, where its chemical structure contributes to the stability and color properties of the final products. Additionally, it acts as a stabilizer in various chemical formulations, enhancing the performance and shelf life of industrial products.

Chemical Properties and Reactions

4-(4-Chlorophenyl)-N-methylaniline can undergo several chemical reactions that expand its utility:

- Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can yield N-[(4-chlorophenyl)methyl]amine using lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Electrophilic aromatic substitution reactions can occur, allowing for the introduction of various functional groups onto the aromatic ring.

Case Studies

1. Antimicrobial Screening

A study evaluated the antimicrobial activity of derivatives of 4-(4-Chlorophenyl)-N-methylaniline against clinical isolates. Results indicated that compounds with a 4-chloro substitution exhibited enhanced antibacterial activity compared to other derivatives, suggesting their potential in treating resistant bacterial infections.

2. Biofilm Inhibition

Research focused on the biofilm-forming capabilities of derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, indicating their potential application in treating biofilm-associated infections.

Therapeutic Applications

Given its biological activity, 4-(4-Chlorophenyl)-N-methylaniline shows promise in several therapeutic areas:

- Antimicrobial Agents: Its effectiveness against resistant strains positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Some derivatives have demonstrated potential in reducing inflammation markers in vitro.

- Anticancer Potential: Research suggests that modifications may enhance anticancer properties, warranting further exploration in cancer therapeutics.

Vergleich Mit ähnlichen Verbindungen

Comparison with N-Alkyl Substituted Anilines

Key Compounds:

- 4-Chloro-N,N-dimethylaniline (): Dimethyl substitution increases steric hindrance and electron-donating effects, reducing basicity compared to the N-methyl derivative.

- 4-Chloro-N-ethyl-2-nitroaniline (): Nitro and ethyl groups at the 2-position introduce steric and electronic effects distinct from the para-substituted N-methyl analog.

| Property | 4-(4-Chlorophenyl)-N-methylaniline | 4-Chloro-N,N-dimethylaniline | 4-Chloro-N-ethyl-2-nitroaniline |

|---|---|---|---|

| Molecular Weight | 217.69 g/mol | 171.63 g/mol | 214.63 g/mol |

| Substituents | -N(CH₃), -C₆H₄Cl (para) | -N(CH₃)₂, -Cl (para) | -N(C₂H₅), -NO₂ (ortho), -Cl (para) |

| Basicity | Moderate | Lower (due to dimethylation) | Low (nitro group deactivates) |

| Solubility | Likely in organic solvents | Higher lipophilicity | Reduced (polar nitro group) |

Comparison with Schiff Base Derivatives

Key Compounds:

- N-(4-Chlorobenzylidene)aniline (): A Schiff base with a conjugated imine bond.

- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline (): Features methoxy groups and non-planar conformations.

Comparison with Heterocyclic Derivatives

Key Compounds:

- 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)pyridin-2-one (): Antifungal pyridinone derivative.

- Triazole derivatives (): Include 4-chlorophenyl hydrazinyl groups.

Comparison with Pharmaceutical Derivatives

Key Compounds:

Research Insights :

- The chlorophenyl group in pharmaceuticals () contributes to hydrophobic interactions and target affinity .

Vorbereitungsmethoden

Alkylation with Methyl Iodide

In a representative procedure, 4-chloroaniline is treated with methyl iodide in the presence of sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing iodide to form the N-methylated product.

Reaction Conditions:

-

Solvent: Toluene or dichloromethane

-

Base: NaOH or K₂CO₃

-

Temperature: Reflux (80–110°C)

-

Time: 6–12 hours

Yields for this method typically range from 65% to 75%, with the primary byproduct being over-alkylated N,N-dimethyl derivatives. Purification via recrystallization or column chromatography is often required to isolate the monomethylated product.

Reductive Amination of 4-Chlorobenzaldehyde

Reductive amination offers an alternative pathway by condensing 4-chlorobenzaldehyde with methylamine, followed by hydrogenation. This method avoids the use of hazardous alkylating agents and provides better control over selectivity.

Catalytic Hydrogenation

A ruthenium-catalyzed approach using urea derivatives has emerged as a high-yielding method. For example, 4-chlorophenylurea derivatives are hydrogenated under H₂ (50 bar) in the presence of RuCl₂(PPh₃)₃ and potassium tert-butoxide (KOtBu), achieving yields up to 98%.

Key Steps:

-

Urea Formation: 4-Chlorobenzaldehyde is converted to its corresponding urea derivative.

-

Hydrogenolysis: Catalytic hydrogenation cleaves the urea moiety, yielding N-methylaniline.

Optimized Conditions:

-

Catalyst: RuCl₂(PPh₃)₃ (1 mol%)

-

Additive: KOtBu (0.25 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 140°C

-

Pressure: 50 bar H₂

This method is notable for its high atom economy and minimal byproduct formation.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis has enabled innovative routes to 4-(4-Chlorophenyl)-N-methylaniline. A palladium-based system using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and BINAP ligand facilitates coupling between aryl halides and methylamine.

Coupling of Aryl Bromides

In a reported procedure, 4-bromo-4'-chlorobiphenyl reacts with methylamine in the presence of Pd₂(dba)₃ and sodium tert-butoxide (NaOtBu). The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond with high regioselectivity.

Conditions:

-

Catalyst: Pd₂(dba)₃ (0.5 mol%)

-

Ligand: BINAP (0.75 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene

-

Temperature: 110°C

Yields for this method exceed 85%, with excellent functional group tolerance.

Comparative Analysis of Methodologies

| Method | Reactants | Catalyst/Base | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Methylation | 4-Chloroaniline + MeI | NaOH/K₂CO₃ | 65–75% | Simple setup | Over-alkylation byproducts |

| Reductive Amination | 4-Chlorobenzaldehyde + urea | RuCl₂(PPh₃)₃ + KOtBu | ≤98% | High yield, scalable | Requires high-pressure H₂ |

| Palladium Coupling | Aryl bromide + MeNH₂ | Pd₂(dba)₃ + BINAP | ≥85% | Broad substrate scope | Costly catalysts, oxygen sensitivity |

Q & A

Q. What are the optimized synthetic routes for 4-(4-Chlorophenyl)-N-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl-substituted aniline derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, in a related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine (), the reaction between 2-chloro-4-methylpyridine and 4-chloroaniline under heating (2 h, no solvent specified) yielded a gray solid, which was purified via recrystallization in ethanol. Key factors include:

- Temperature control : Prolonged heating may lead to side reactions like dehalogenation.

- Solvent selection : Ethanol is preferred for recrystallization due to its polarity and low boiling point.

- Stoichiometry : A 1:1 molar ratio of reactants minimizes byproducts.

For 4-(4-Chlorophenyl)-N-methylaniline, analogous methods using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could be explored, with monitoring by TLC or HPLC to optimize yield .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(4-Chlorophenyl)-N-methylaniline, and how are conflicting data resolved?

Methodological Answer:

- NMR Spectroscopy : H NMR can confirm methylamine (-NCH) signals (δ ~2.8–3.2 ppm) and aromatic proton splitting patterns (para-substituted chlorophenyl groups show singlet or doublet signals). Discrepancies in integration ratios may arise from impurities; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

- IR Spectroscopy : The N-H stretch (~3400 cm) and C-Cl vibration (~750 cm) are critical markers. Overlapping peaks (e.g., C-N vs. aromatic C-H) can be resolved using FTIR with deuterated solvents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 232.06 for CHClN). Discrepancies in fragmentation patterns require isotopic labeling or tandem MS (MS/MS) validation .

Q. How do purification methods impact the crystallinity and stability of 4-(4-Chlorophenyl)-N-methylaniline?

Methodological Answer:

- Recrystallization : Ethanol or acetone/water mixtures are ideal for removing polar byproducts. Slow evaporation (e.g., 0.5°C/min cooling) enhances crystal lattice formation, as seen in structurally similar compounds with melting points >150°C .

- Chromatography : Gradient elution (e.g., 5–20% ethyl acetate in hexane) separates nonpolar impurities. Improper solvent ratios may yield amorphous solids, complicating XRD analysis .

Advanced Research Questions

Q. How does the non-planar conformation of 4-(4-Chlorophenyl)-N-methylaniline influence its intermolecular interactions and material properties?

Methodological Answer: In related compounds (e.g., N-(4-Chlorophenyl)-4-methylpyridin-2-amine), dihedral angles between aromatic rings (e.g., 48.03°) create steric hindrance, reducing π-π stacking. This non-planarity promotes N–H⋯N hydrogen bonding (as in ), forming dimeric aggregates. Computational modeling (DFT at B3LYP/6-31G*) can predict torsion angles and optimize crystal packing. Experimental validation via single-crystal XRD (e.g., Cu-Kα radiation, 100 K) reveals hydrogen-bonded synthons, which affect solubility and thermal stability .

Q. What strategies resolve contradictions in reactivity data for electrophilic substitution reactions of 4-(4-Chlorophenyl)-N-methylaniline?

Methodological Answer: Conflicting reactivity (e.g., nitration vs. sulfonation regioselectivity) may arise from solvent polarity or directing effects. For example:

- Nitration : In nonpolar solvents (e.g., CCl), the -NCH group directs meta-substitution, while polar solvents (e.g., HSO) protonate the amine, favoring para-chlorine-directed ortho/para nitration.

- Control Experiments : Use deuterated analogs (e.g., DMSO-d) to track protonation states via H NMR. Competitive experiments with tert-butyl substituents can isolate electronic vs. steric effects .

Q. How can computational models predict the fluorescence or electronic properties of 4-(4-Chlorophenyl)-N-methylaniline derivatives?

Methodological Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP functional) to correlate HOMO-LUMO gaps with substituent effects. For example, electron-withdrawing groups (e.g., -NO) redshift absorption maxima, as observed in nitro-substituted analogs .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict aggregation-induced emission (AIE) behavior. Validation via fluorescence lifetime microscopy (FLIM) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.